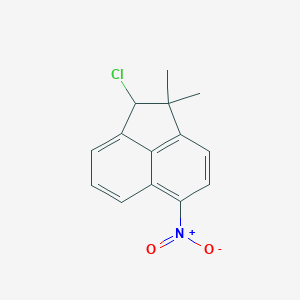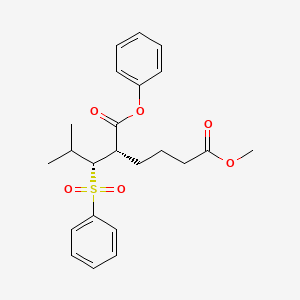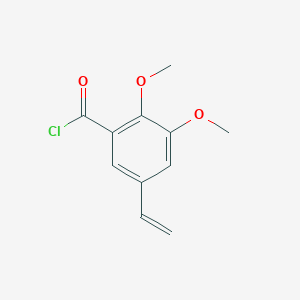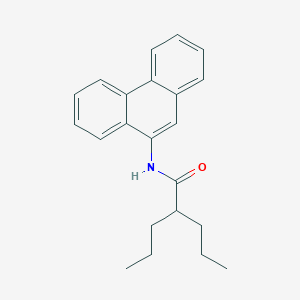
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and a hydroxypropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal typically involves the reaction of 2,6-dimethoxyphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethoxyphenol and glycidol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired hydroxypropanal compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-Dimethoxyphenoxy)-3-oxopropanal or 2-(2,6-Dimethoxyphenoxy)-3-carboxypropanal.
Reduction: Formation of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance material performance, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and aldehyde groups allows for potential interactions through hydrogen bonding or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethoxyphenoxy)ethanol
- 2-(2,6-Dimethoxyphenoxy)acetic acid
- 2-(2,6-Dimethoxyphenoxy)acetaldehyde
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal possesses a unique combination of functional groups that confer distinct reactivity and potential applications. The presence of both hydroxy and aldehyde groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a versatile intermediate for the synthesis of complex molecules, with applications ranging from organic synthesis to medicinal chemistry and materials science. Further research into its properties and applications can unlock new opportunities for innovation and development.
Properties
CAS No. |
110892-93-8 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenoxy)-3-hydroxypropanal |
InChI |
InChI=1S/C11H14O5/c1-14-9-4-3-5-10(15-2)11(9)16-8(6-12)7-13/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
VLLVWXIEOKYKKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


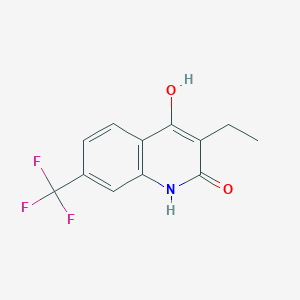
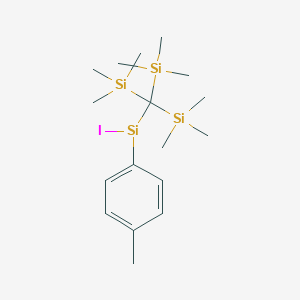
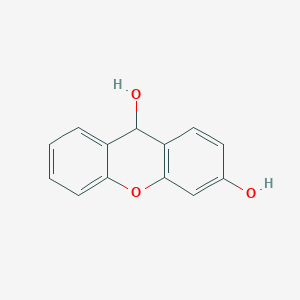
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
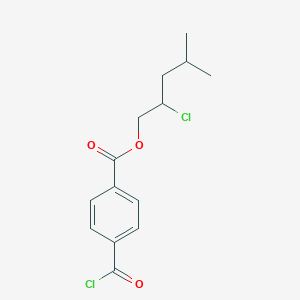
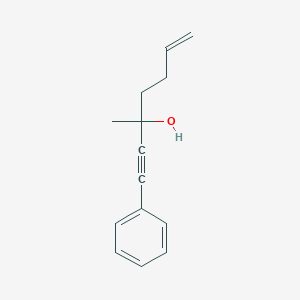
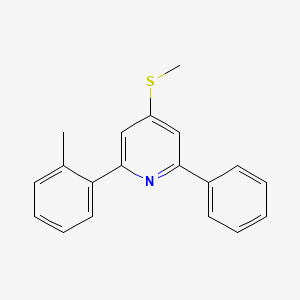
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
